
Ras/ras-raf-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ras/ras-raf-IN-1 is a potent inhibitor of the Ras and Ras-Raf interaction, which plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for cell proliferation, differentiation, and survival. Mutations in Ras and Raf are major drivers of human cancers, making this compound a significant compound in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ras/ras-raf-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ras/ras-raf-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used .
Aplicaciones Científicas De Investigación
Ras/ras-raf-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the Ras-Raf interaction and its role in the MAPK pathway.
Biology: Helps in understanding the molecular mechanisms of cell signaling and proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting Ras-driven cancers.
Industry: Used in the development of new therapeutic agents and in drug discovery processes
Mecanismo De Acción
Ras/ras-raf-IN-1 exerts its effects by inhibiting the interaction between Ras and Raf, thereby disrupting the MAPK signaling pathway. This inhibition prevents the activation of downstream targets such as MEK and ERK, which are involved in cell proliferation and survival. The compound binds to the Ras-binding domain of Raf, blocking its interaction with Ras and leading to the suppression of the signaling cascade .
Comparación Con Compuestos Similares
Similar Compounds
BRAF Inhibitors: Target the BRAF isoform of Raf and are used in the treatment of melanoma and other cancers.
Uniqueness
Ras/ras-raf-IN-1 is unique in its high specificity and potency in inhibiting the Ras-Raf interaction. Unlike other inhibitors, it has shown significant efficacy in disrupting the MAPK pathway and suppressing cancer cell proliferation. Its ability to target both Ras and Raf makes it a valuable tool in cancer research and therapy .
Propiedades
Fórmula molecular |
C45H57N7O7 |
|---|---|
Peso molecular |
808.0 g/mol |
Nombre IUPAC |
(3S)-N-[(2S)-1-[[(8S,14S)-22-(2-cyanopropan-2-yl)-4-hydroxy-18,18-dimethyl-9,15-dioxo-16-oxa-10,20,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),21,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-prop-2-enoylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C45H57N7O7/c1-9-38(54)50-16-14-30(22-50)41(56)49(8)39(27(2)3)40(55)47-36-19-28-17-31(20-32(53)18-28)29-12-13-33-34(45(6,7)24-46)23-51(37(33)21-29)25-44(4,5)26-59-43(58)35-11-10-15-52(48-35)42(36)57/h9,12-13,17-18,20-21,23,27,30,35-36,39,48,53H,1,10-11,14-16,19,22,25-26H2,2-8H3,(H,47,55)/t30-,35-,36-,39-/m0/s1 |
Clave InChI |
RCXSKUOUWMZVFF-NXCZKTMTSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@H]1CC2=CC(=CC(=C2)O)C3=CC4=C(C=C3)C(=CN4CC(COC(=O)[C@@H]5CCCN(C1=O)N5)(C)C)C(C)(C)C#N)N(C)C(=O)[C@H]6CCN(C6)C(=O)C=C |
SMILES canónico |
CC(C)C(C(=O)NC1CC2=CC(=CC(=C2)O)C3=CC4=C(C=C3)C(=CN4CC(COC(=O)C5CCCN(C1=O)N5)(C)C)C(C)(C)C#N)N(C)C(=O)C6CCN(C6)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



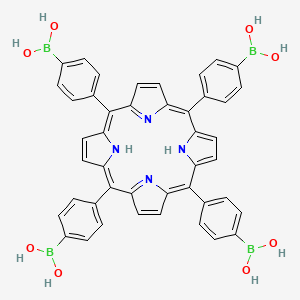
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
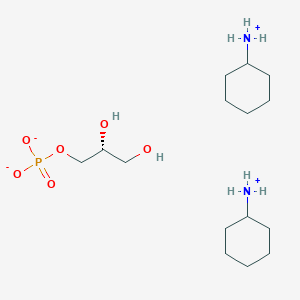
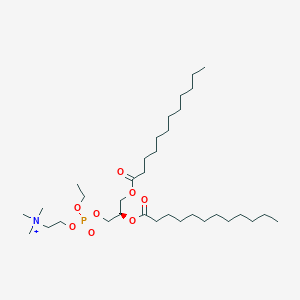

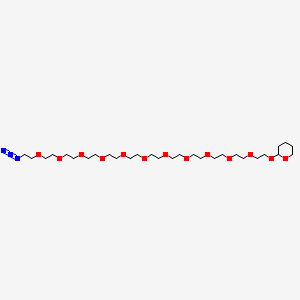

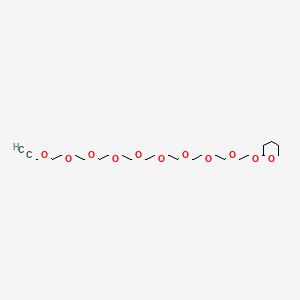
![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)
